3-Bromo-5-cyclopropoxypyridin-4-amine
Description
3-Bromo-5-cyclopropoxypyridin-4-amine is a brominated pyridine derivative characterized by a cyclopropoxy substituent at position 5 and an amino group at position 4 on the pyridine ring. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of 237.08 g/mol (inferred from structural analogs).
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridin-4-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
BMPGGHZDSYAHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-cyclopropoxypyridin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxypyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce N-oxides or other oxidized derivatives.
Scientific Research Applications
3-Bromo-5-cyclopropoxypyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxypyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropoxy group can influence the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key pyridine derivatives with structural similarities to 3-Bromo-5-cyclopropoxypyridin-4-amine:
Key Observations :
- Substituent Position: The placement of bromine and amino groups significantly affects electronic properties.
- Steric Effects : The cyclopropoxy group in the target compound is bulkier than methoxy or chloro substituents, which may hinder nucleophilic attacks or reduce solubility in polar solvents .
- Electronic Effects : Bromine (electron-withdrawing) at position 3 could deactivate the pyridine ring, directing further substitutions to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
